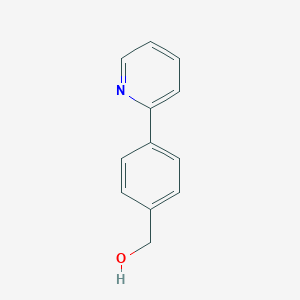

(4-(Pyridin-2-YL)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-pyridin-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESAKUXOHCFPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363913 | |

| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98061-39-3 | |

| Record name | [4-(Pyridin-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Pyridin-2-YL)phenyl)methanol (CAS Number: 98061-39-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Pyridin-2-YL)phenyl)methanol, with CAS number 98061-39-3, is a biphenyl methanol derivative featuring a pyridine ring. This compound is of significant interest to the chemical and pharmaceutical industries, primarily serving as a key building block in the synthesis of more complex molecules. Its structural motifs are present in various biologically active compounds, highlighting its potential as a valuable intermediate in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, a general synthetic approach, and its applications in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These properties are crucial for its handling, characterization, and use in chemical synthesis.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 98061-39-3 | [1] |

| Molecular Formula | C₁₂H₁₁NO | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| IUPAC Name | (4-pyridin-2-ylphenyl)methanol | [1] |

| Synonyms | 2-(4-Hydroxymethylphenyl)pyridine, 4-(2-Pyridinyl)benzyl alcohol | [1] |

| SMILES | C1=CC=NC(=C1)C2=CC=C(C=C2)CO | [1] |

| InChIKey | BESAKUXOHCFPAA-UHFFFAOYSA-N | [1] |

Table 2: Physical and Computed Properties

| Property | Value | Source(s) |

| Melting Point | 49 °C | |

| Boiling Point (Predicted) | 353.8±30.0 °C | |

| Density (Predicted) | 1.145±0.06 g/cm³ | |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | |

| LogP (Predicted) | 2.2409 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 2 |

Synthesis

General Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the synthesis of this compound would involve the coupling of a pyridine-containing boronic acid or ester with a bromobenzyl alcohol derivative, or vice versa.

Reactants:

-

2-Pyridylboronic acid or a corresponding boronic ester

-

4-Bromobenzyl alcohol

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[2]

-

A suitable base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)[2]

-

An appropriate solvent system (e.g., a mixture of 1,4-dioxane and water)[2]

Procedure:

-

Reaction Setup: A reaction vessel, such as a Schlenk flask, is charged with the aryl halide (e.g., 4-bromobenzyl alcohol), the boronic acid derivative (e.g., 2-pyridylboronic acid), the palladium catalyst, and the base.

-

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas, such as argon or nitrogen, to prevent the degradation of the catalyst. This process is typically repeated multiple times.

-

Solvent Addition: The degassed solvent system is added to the reaction mixture.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 85 to 110 °C with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica gel, to yield the desired this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex molecules for drug development. A notable application is its use in the preparation of piperidinyl-indole derivatives that act as inhibitors of complement factor B.[4][5] Complement factor B is a key component of the alternative pathway of the complement system, which is implicated in various inflammatory and autoimmune diseases.

The hydroxyl group of this compound can be readily converted into a leaving group or used in a nucleophilic substitution reaction to link the phenyl-pyridine scaffold to other parts of a larger molecule. For instance, it has been used in a reaction with 4-(chloromethyl)-5,7-dimethyl-1-tosyl-1H-indole to synthesize a more complex indole derivative.[4] This demonstrates its utility as a key building block for creating molecules with potential therapeutic applications.

Potential Biological Activities

While there is a lack of direct studies on the biological activity of this compound itself, the structural motifs it contains are present in a wide range of biologically active molecules. Research on structurally similar phenyl-pyridine derivatives suggests a variety of potential pharmacological effects.

-

Anticancer and Antimicrobial Activities: The broader classes of pyridine and chlorophenyl-containing compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[6]

-

Herbicidal and Insecticidal Activity: Phenylpyridine derivatives are important components in the development of pesticides, with some showing herbicidal and insecticidal properties.[7][8]

-

Kinase Inhibition: The pyridine moiety is a common feature in many kinase inhibitors, which are a major class of cancer therapeutics.[9]

-

Other Activities: Fused pyridine-based heterocycles have been identified as potent antimicrobial, anticancer, antichagasic, antioxidant, and anti-inflammatory agents.[9]

These findings suggest that this compound is a promising scaffold for the development of novel therapeutic agents and other biologically active compounds. Further research, including the synthesis and screening of a library of its derivatives, would be valuable in exploring its full therapeutic potential.

Safety Information

Based on available GHS hazard information, this compound should be handled with care. The following hazard statements have been associated with this compound:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its chemical and physical properties make it a versatile building block for the synthesis of more complex molecules, as demonstrated by its use in the preparation of complement factor B inhibitors. While direct biological studies on this compound are limited, the prevalence of its structural motifs in a wide range of biologically active compounds suggests that it is a promising scaffold for future research. This technical guide provides a foundation for researchers and scientists working with this compound, summarizing its key characteristics and potential applications.

References

- 1. This compound | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. US9682968B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of (4-(Pyridin-2-YL)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (4-(Pyridin-2-YL)phenyl)methanol. Due to the limited availability of directly published experimental spectra for this specific isomer, this guide presents a combination of data from closely related structural analogs, predicted values, and established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₁NO[1]

-

Molecular Weight: 185.22 g/mol [1]

-

CAS Number: 98061-39-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Below are the expected ¹H and ¹³C NMR data for this compound, based on analysis of its structural features and comparison with similar compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.7 | Doublet | 1H | Pyridine-H6 |

| ~7.8-8.0 | Multiplet | 2H | Phenyl-H2', H6' |

| ~7.7 | Triplet of Doublets | 1H | Pyridine-H4 |

| ~7.5 | Doublet | 2H | Phenyl-H3', H5' |

| ~7.2 | Multiplet | 1H | Pyridine-H5 |

| ~7.1 | Doublet | 1H | Pyridine-H3 |

| ~4.7 | Singlet | 2H | -CH₂OH |

| ~2.5 | Broad Singlet | 1H | -OH |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~157 | Pyridine-C2 |

| ~149 | Pyridine-C6 |

| ~141 | Phenyl-C1' |

| ~139 | Phenyl-C4' |

| ~136 | Pyridine-C4 |

| ~129 | Phenyl-C3', C5' |

| ~127 | Phenyl-C2', C6' |

| ~122 | Pyridine-C5 |

| ~121 | Pyridine-C3 |

| ~65 | -CH₂OH |

Experimental Protocol for NMR Spectroscopy

A sample of approximately 5-20 mg of this compound is dissolved in about 0.6 mL of a suitable deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Predicted IR Absorption Data

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1580 | Medium-Strong | C=C and C=N stretch (aromatic rings) |

| 1475-1430 | Medium-Strong | C=C and C=N stretch (aromatic rings) |

| 1250-1000 | Strong | C-O stretch (alcohol) |

| 850-800 | Strong | C-H out-of-plane bend (para-disubstituted phenyl) |

Experimental Protocol for IR Spectroscopy

For a solid sample, the spectrum can be obtained using the KBr pellet method or as a thin solid film. For the KBr pellet method, a small amount of the compound is ground with dry potassium bromide and pressed into a thin disk. For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr); the solvent is then allowed to evaporate, leaving a thin film of the compound on the plate. The spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

Table 4: Predicted MS Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 185 | High | [M]⁺ (Molecular Ion) |

| 184 | Moderate | [M-H]⁺ |

| 168 | Moderate | [M-OH]⁺ |

| 156 | Moderate | [M-CH₂OH]⁺ |

| 108 | Moderate | [C₆H₄-CH₂OH]⁺ fragment |

| 78 | High | [C₅H₄N]⁺ (Pyridine) fragment |

Experimental Protocol for Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

Physical and chemical properties of (4-(Pyridin-2-YL)phenyl)methanol

An In-depth Technical Guide to the Physical and Chemical Properties of (4-(Pyridin-2-YL)phenyl)methanol

Introduction

This compound, a bi-aromatic compound featuring both a phenyl and a pyridine ring, serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active molecules, making it a compound of significant interest for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of its core physical and chemical properties, supported by experimental data and protocols.

Chemical Structure and Identifiers

-

IUPAC Name: (4-pyridin-2-ylphenyl)methanol[1]

-

Synonyms: 2-(4-Hydroxymethylphenyl)pyridine, 4-(2-pyridyl)benzyl alcohol, [4-(pyridin-2-yl)phenyl]methanol[1]

-

Molecular Formula: C₁₂H₁₁NO[1]

-

SMILES: C1=CC=NC(=C1)C2=CC=C(C=C2)CO[1]

-

InChIKey: BESAKUXOHCFPAA-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 185.22 g/mol | [1][3] |

| Exact Mass | 185.084063974 Da | [1][3] |

| Melting Point | 121.3-122.0 °C | [4] |

| XLogP3 | 1.7 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 33.1 Ų | [1][5] |

| Solubility | Moderately soluble in water, highly soluble in organic solvents like ethanol, acetone, and chloroform. | [6][7] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data |

| ¹H NMR | Expected signals include aromatic protons from both the pyridine and phenyl rings, a singlet for the benzylic methylene protons (CH₂), and a singlet for the hydroxyl proton (OH). The exact chemical shifts would be dependent on the solvent used. |

| ¹³C NMR | Expected signals would correspond to the 12 carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons and the benzylic carbon. |

| Infrared (IR) | Characteristic absorptions are expected for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), and C=C/C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹).[8] |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Experimental Protocols: Synthesis

Two primary synthetic routes for compounds structurally similar to this compound are the Grignard reaction and a two-step oxidation-reduction pathway. These protocols can be adapted for the synthesis of the target molecule.

Method 1: Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent, prepared from a suitable halo-substituted benzene, with pyridine-2-carboxaldehyde.

Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are activated with a crystal of iodine. A solution of 4-bromophenyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction and form 4-bromophenylmagnesium bromide.[9][10]

-

Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled to 0°C. A solution of pyridine-2-carboxaldehyde in anhydrous THF is then added slowly. The reaction mixture is allowed to warm to room temperature and stirred for several hours.[9][10]

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[9][10][11] The crude product is then purified by silica gel column chromatography.[10][12]

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Method 2: Two-Step Oxidation and Reduction

This pathway involves the oxidation of a suitable precursor to a ketone intermediate, which is then reduced to the final alcohol product.

Protocol:

-

Oxidation: 2-(4-Methylphenyl)pyridine is dissolved in water and heated. An oxidizing agent, such as potassium permanganate, is added in portions. The reaction is maintained at an elevated temperature (e.g., 85-95°C) for several hours.[9][11] After completion, the excess oxidizing agent is quenched, and the intermediate ketone, (4-(pyridin-2-yl)phenyl)methanone, is extracted with an organic solvent.[9][11]

-

Reduction: The isolated ketone is dissolved in an alcohol solvent like ethanol or methanol. A reducing agent, such as sodium borohydride, is added portion-wise at room temperature.[9] The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, it is quenched with water. The solvent is removed under reduced pressure, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the final product, which can be further purified by recrystallization or column chromatography.[9]

Caption: Two-step synthesis of this compound via oxidation and reduction.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in publicly available literature, the structural motifs suggest potential pharmacological relevance.

-

Anticancer and Antimicrobial Potential: Broader classes of pyridine and chlorophenyl-containing compounds have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[13] It is hypothesized that this compound and its analogs could exhibit similar properties.[13]

-

Intermediate for Pharmaceuticals: The pyridine methanol scaffold is a key component in various pharmaceuticals. For instance, derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are crucial building blocks for proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[14] This highlights the potential of this compound as an intermediate in the synthesis of novel therapeutic agents.

Safety and Handling

Based on GHS classifications for this compound, the following hazards have been identified:

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store in a dry, cool place.[2]

Conclusion

This compound is a compound with well-defined physicochemical properties and significant potential as a synthetic intermediate in drug discovery and materials science. This guide has summarized its key characteristics and provided detailed synthetic protocols to aid researchers in their work with this versatile molecule. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 98061-39-3|this compound|BLD Pharm [bldpharm.com]

- 3. (4-(Pyridin-4-yl)phenyl)methanol | C12H11NO | CID 2795556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to (4-(Pyridin-2-YL)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (4-(Pyridin-2-YL)phenyl)methanol, including its nomenclature, physicochemical properties, and a representative synthetic protocol. This information is intended to support research and development activities in medicinal chemistry and materials science.

Nomenclature

-

IUPAC Name: (4-pyridin-2-ylphenyl)methanol[1]

-

Synonyms:

-

[4-(pyridin-2-yl)phenyl]methanol

-

This compound[1]

-

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.[1]

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 185.084063974 Da |

| Topological Polar Surface Area | 33.1 Ų |

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process:

-

Suzuki-Miyaura Cross-Coupling: Formation of the biaryl system by coupling an aryl halide with a pyridine boronic acid derivative.

-

Reduction: Reduction of the resulting aldehyde to the corresponding alcohol.

A detailed, representative experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(Pyridin-2-yl)benzaldehyde

This procedure is a general representation of a Suzuki-Miyaura coupling reaction.

Materials and Reagents:

-

4-bromobenzaldehyde

-

2-pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), 2-pyridylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude 4-(pyridin-2-yl)benzaldehyde, which can be purified by column chromatography.

Step 2: Reduction of 4-(Pyridin-2-yl)benzaldehyde to this compound

Materials and Reagents:

-

4-(pyridin-2-yl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(pyridin-2-yl)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains low.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of deionized water.

-

Extract the mixture with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by flash column chromatography if necessary.

Visualized Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on the Solubility and Stability of (4-(Pyridin-2-YL)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of (4-(Pyridin-2-YL)phenyl)methanol (CAS No: 98061-39-3), with a focus on its solubility and chemical stability. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document outlines detailed experimental protocols for determining these critical parameters. These methodologies are based on established pharmaceutical industry standards and are intended to guide researchers in generating reliable data for drug development and formulation purposes. This guide includes structured data tables for known properties and presents experimental workflows as Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a bi-aryl compound containing a pyridine and a phenylmethanol moiety. Such structures are of significant interest in medicinal chemistry and materials science. Understanding the solubility and stability of this compound is fundamental for its application in drug discovery and development, as these properties directly influence bioavailability, formulation, and storage. This guide serves as a resource for scientists to both understand the existing data and to design further experimental investigations.

Physicochemical Properties

While extensive experimental data is not publicly available, computed and basic physical properties have been reported. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| CAS Number | 98061-39-3 | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |

| Appearance | White to Orange to Green powder to crystal | Tokyo Chemical Industry Co., Ltd. |

| Storage Conditions | Sealed in dry, 2-8°C | BLDpharm[2] |

Solubility Determination: Experimental Protocol

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of this compound in various solvents. This method is crucial for pre-formulation studies.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperatures (e.g., 25°C and 37°C).

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400))

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

Syringe filters (e.g., 0.22 µm)

-

Validated analytical method (e.g., HPLC-UV, UPLC-MS)

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient duration (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound. A calibration curve prepared from standard solutions of known concentrations should be used for quantification.

Stability Assessment: Experimental Protocol

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis) and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and 1 N HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and 1 N NaOH. Keep the solutions at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat the stock solution with different concentrations of hydrogen peroxide (e.g., 3%, 30%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) in a temperature-controlled oven.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately and analyze them using a validated stability-indicating HPLC method. The method should be capable of separating the intact compound from all process-related impurities and degradation products.

-

Data Evaluation: Assess the percentage of degradation of this compound. The peak purity of the parent drug should be monitored using a photodiode array (PDA) detector to ensure that the chromatographic peak is not co-eluting with any degradants.

Logical Relationships in Drug Development

The solubility and stability data are interconnected and foundational for subsequent drug development activities. The diagram below illustrates the logical flow from basic characterization to formulation development.

Conclusion

While specific quantitative data on the solubility and stability of this compound are scarce in the public domain, this guide provides the necessary framework for researchers to generate this critical information. The detailed experimental protocols for solubility and stability assessment, along with the illustrative workflows, offer a clear path for systematic investigation. The generation of such data is an indispensable step in evaluating the potential of this compound as a candidate for further drug development. It is recommended that all experimental work be conducted in accordance with relevant regulatory guidelines to ensure data integrity and applicability.

References

- 1. This compound | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 98061-39-3|this compound|BLD Pharm [bldpharm.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity Profile of Pyridinyl and Phenyl Methanol Moieties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity profiles of pyridinyl and phenyl methanol moieties, crucial building blocks in medicinal chemistry and drug development. Understanding the subtle yet significant differences in their chemical behavior is paramount for designing novel therapeutics with optimized efficacy and metabolic stability. This document outlines their physicochemical properties, electronic characteristics, and reactivity in key organic transformations, supported by experimental protocols and graphical representations of reaction pathways.

Physicochemical Properties

A comparative summary of the key physicochemical properties of phenyl methanol (benzyl alcohol) and the three isomers of pyridinyl methanol is presented in Table 1. These properties fundamentally influence their solubility, distribution, and interaction with biological targets.

Table 1: Physicochemical Properties of Phenyl Methanol and Pyridinyl Methanol Isomers

| Property | Phenyl Methanol | 2-Pyridinyl Methanol | 3-Pyridinyl Methanol | 4-Pyridinyl Methanol |

| Molecular Formula | C₇H₈O | C₆H₇NO | C₆H₇NO | C₆H₇NO |

| Molecular Weight ( g/mol ) | 108.14[1][2] | 109.13[3] | 109.13[4][5] | 109.13[6] |

| Appearance | Colorless liquid[1] | Clear colorless to yellow or brown liquid[3] | Clear light yellow liquid[4][5] | White to yellow crystals[6] |

| Boiling Point (°C) | 205.4[7] | 112-113 (at 16 mmHg)[3] | 154 (at 28 mmHg)[4] | 107-110 (at 1 mmHg)[6] |

| Melting Point (°C) | -15[1][2] | 5 | -7[4] | 52-56[6] |

| Density (g/mL at 25°C) | 1.044[7] | 1.131[3] | 1.124[4] | ~1.114 |

| Water Solubility | Moderately soluble (~4 g/100 mL)[7] | Miscible[8] | Soluble[4] | Soluble[6] |

| pKa (of alcohol proton) | ~15.4 | ~13.48 (Predicted) | ~13.68 (Predicted)[4] | ~13.45 (Predicted)[6] |

Electronic Effects: A Tale of Two Rings

The fundamental difference in the reactivity of the hydroxymethyl group in pyridinyl and phenyl methanols stems from the electronic nature of the aromatic ring to which it is attached.

The benzene ring in phenyl methanol is a relatively electron-rich system. The carbons are all sp² hybridized, and the p-orbitals overlap to form a delocalized π-system. This ring is capable of donating electron density through resonance.

In contrast, the pyridine ring contains a nitrogen atom, which is more electronegative than carbon.[9][10] This has two significant consequences:

-

Inductive Effect (-I): The electronegative nitrogen atom withdraws electron density from the ring carbons through the sigma bonds.[9]

-

Resonance Effect (-M): The nitrogen atom can also withdraw electron density through resonance, delocalizing the electron density away from the carbon atoms.[9]

This electron-withdrawing nature of the pyridine ring makes it "electron-deficient" compared to benzene.[9] This key difference dictates the reactivity of the attached hydroxymethyl group in several ways:

-

Acidity of the Hydroxyl Proton: The electron-withdrawing pyridine ring stabilizes the corresponding alkoxide anion to a greater extent than the benzene ring. This results in the pyridinyl methanols being more acidic (having a lower pKa) than phenyl methanol.

-

Susceptibility to Oxidation: The electron-deficient nature of the pyridine ring can influence the rate of oxidation of the methanol moiety. The transition state of the oxidation reaction is often sensitive to electronic effects.

-

Reactivity in Nucleophilic Substitution: The carbon atom of the hydroxymethyl group in pyridinyl methanols is more electrophilic due to the electron-withdrawing nature of the pyridine ring, potentially making it more susceptible to nucleophilic attack compared to the benzylic carbon in phenyl methanol.

Synthesis Methodologies

Both phenyl methanol and pyridinyl methanols are readily synthesized through various established methods.

Synthesis of Phenyl Methanol (Benzyl Alcohol)

Common laboratory and industrial syntheses of phenyl methanol include:

-

Grignard Reaction: The reaction of phenylmagnesium bromide with formaldehyde is a classic method for preparing benzyl alcohol.[11]

-

Reduction of Benzaldehyde or Benzoic Acid Derivatives: Benzaldehyde can be reduced to benzyl alcohol using reagents like sodium borohydride. Esters of benzoic acid can be reduced using stronger reducing agents like lithium aluminum hydride.

-

Hydrolysis of Benzyl Halides: Benzyl chloride or benzyl bromide can be hydrolyzed to benzyl alcohol.

Synthesis of Pyridinyl Methanols

The synthesis of pyridinyl methanols often involves the reduction of the corresponding pyridine carboxylic acids, esters, or aldehydes.[12]

-

Reduction of Pyridine Carboxylic Acid Esters: For example, 3-pyridinemethanol can be synthesized by the reduction of ethyl nicotinate.[13]

-

Reduction of Pyridine Aldehydes: 2-Pyridinemethanol can be prepared by the reduction of 2-pyridinecarboxaldehyde using reagents like lithium aluminum hydride.[12]

-

From Picolines: 2-Pyridinemethanol can also be synthesized from 2-picoline via oxidation to 2-pyridine nitric oxide, followed by acylation and hydrolysis.[14]

-

Catalytic Hydrogenation: Catalytic hydrogenation of pyridine aldehydes or esters over catalysts like palladium on carbon is a common industrial method.

Reactivity Profile: Key Transformations

The hydroxymethyl group in both moieties undergoes a range of important chemical transformations. The electronic differences between the phenyl and pyridinyl rings often lead to variations in reaction rates and conditions.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis.

The oxidation of phenyl methanol to benzaldehyde and benzoic acid is a well-studied reaction. A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more modern methods.

-

Potassium Permanganate (KMnO₄): Under alkaline conditions, KMnO₄ oxidizes phenyl methanol to benzoic acid.[15][16][17] The reaction proceeds via the intermediate formation of benzaldehyde.[17]

-

Pyridinium Chlorochromate (PCC): PCC is a milder oxidizing agent that selectively oxidizes primary alcohols to aldehydes.

-

Swern Oxidation and Dess-Martin Periodinane: These are modern, mild methods for the oxidation of primary alcohols to aldehydes that avoid the use of heavy metals.[18]

The oxidation of pyridinyl methanols follows similar principles, though the reaction can be influenced by the basicity of the pyridine nitrogen and its potential to coordinate with metal-based oxidants.

-

Vapor Phase Oxidation: 4-Pyridinemethanol can be oxidized to 4-pyridinecarboxaldehyde in the vapor phase over a V-Mo-O catalyst.[19][20]

-

Chromium(VI) Oxidation: The kinetics of the oxidation of 3- and 4-pyridinemethanol by chromium(VI) in acidic media have been studied.[21]

-

Photoelectrocatalytic Oxidation: 3-Pyridinemethanol can be oxidized to 3-pyridinemethanal and nicotinic acid (vitamin B3) using a TiO₂ nanotube photoanode.[22]

Quantitative Comparison: Direct comparative kinetic studies are not abundant in the literature. However, Hammett plot analysis of the oxidation of substituted benzyl alcohols often shows a negative ρ value, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge that develops in the transition state.[23][24][25] Given the electron-withdrawing nature of the pyridine ring, it can be inferred that the oxidation of pyridinyl methanols might be slower than that of phenyl methanol under similar conditions, depending on the specific oxidant and mechanism.

Esterification

Esterification is another key reaction of the hydroxymethyl group, important for prodrug strategies and modifying physicochemical properties.

The Fischer esterification of phenyl methanol with carboxylic acids is a standard method, typically catalyzed by a strong acid like sulfuric acid.

The esterification of pyridinyl methanols can also be achieved using similar methods. However, the basic nitrogen atom in the pyridine ring can be protonated by the acid catalyst, which can affect the reaction rate and equilibrium.

Experimental Protocols

The following sections provide generalized experimental protocols for the oxidation and esterification of phenyl methanol and pyridinyl methanols. These should be adapted based on the specific substrate and desired product.

General Protocol for the Oxidation of Phenyl Methanol to Benzoic Acid using KMnO₄

-

Reaction Setup: In a conical flask, dissolve phenylmethanol in a suitable solvent (e.g., water with a co-solvent if necessary). Add a solution of sodium carbonate to ensure alkaline conditions.[15][16]

-

Addition of Oxidant: While stirring, slowly add a saturated solution of potassium permanganate.

-

Heating: Heat the reaction mixture in a water bath at approximately 60°C for about 20-30 minutes. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.[15][16]

-

Work-up:

-

Cool the reaction mixture.[15]

-

In a fume hood, carefully add concentrated hydrochloric acid dropwise to neutralize the excess sodium carbonate and protonate the benzoate to benzoic acid.[15]

-

Add a saturated solution of sodium sulfite to reduce the manganese dioxide to soluble manganese(II) ions, resulting in a clear solution.[15]

-

-

Isolation: Cool the solution in an ice bath to precipitate the benzoic acid. Collect the white crystals by vacuum filtration, wash with cold water, and dry.[15]

General Protocol for the Fischer Esterification of Phenyl Methanol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenyl methanol and a carboxylic acid (e.g., acetic acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours).

-

Work-up:

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

-

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude ester. The product can be further purified by distillation or chromatography if necessary.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a general oxidation mechanism and a typical experimental workflow.

Caption: General mechanism for the oxidation of a primary alcohol.

Caption: A typical experimental workflow for an organic synthesis reaction.

References

- 1. chembk.com [chembk.com]

- 2. Phenylmethanol [molecules.lyceejeanbart.fr]

- 3. chembk.com [chembk.com]

- 4. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Pyridinemethanol, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Why does pyridine, when compared to benzene, have decreased susceptibilit.. [askfilo.com]

- 10. quora.com [quora.com]

- 11. maths.tcd.ie [maths.tcd.ie]

- 12. Page loading... [wap.guidechem.com]

- 13. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]

- 14. CN107286079A - A kind of synthetic method of 2 pyridinemethanol - Google Patents [patents.google.com]

- 15. sciencequiz.net [sciencequiz.net]

- 16. New Leaving Cert Chemistry Experiment – Michael Seery [michaelseery.com]

- 17. sciencequiz.net [sciencequiz.net]

- 18. benchchem.com [benchchem.com]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

The Multifaceted Therapeutic Potential of Pyridine-Containing Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] When combined with an alcohol functional group, the resulting pyridine-containing alcohols exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential biological activities of these compounds, focusing on their anticancer, antimicrobial, neuroprotective, and enzyme inhibitory properties.

Anticancer Activity

Pyridine-containing alcohols and their derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and induction of apoptosis.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected pyridine-containing compounds.

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| Pyridine-Ureas | MCF-7 (Breast Cancer) | IC50 | 0.22 µM (Compound 8e) | [3] |

| Pyridine-Ureas | MCF-7 (Breast Cancer) | IC50 | 1.88 µM (Compound 8n) | [3] |

| 1,2,4 Triazole-Pyridine Hybrids | B16F10 (Murine Melanoma) | IC50 | 41.12 µM to 61.11 µM | [4] |

| Pyridylpiperazine Quinazolines | SU-DHL-6 | IC50 | 0.16 µM (Compound A5) | [5] |

| Pyridylpiperazine Quinazolines | SU-DHL-6 | IC50 | 0.12 µM (Compound A8) | [5] |

Key Signaling Pathways: PI3K/Akt/mTOR

Several pyridine derivatives have been identified as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][7][8][9] Inhibition of this pathway can disrupt crucial cellular processes such as cell growth, proliferation, and survival, ultimately leading to anticancer effects.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]

Materials:

-

96-well plates

-

Complete cell culture medium

-

Pyridine-containing alcohol compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

-

Treat the cells with various concentrations of the pyridine-containing alcohol compounds and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).[3]

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.[10]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[4]

Antimicrobial Activity

Pyridine-containing alcohols have also emerged as promising antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine-containing compounds against various microorganisms.

| Compound Class | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| N-alkylated pyridine salts | S. aureus | Gram-positive | 56 ± 0.5% inhibition at 100 µg/mL | [11] |

| N-alkylated pyridine salts | E. coli | Gram-negative | 55 ± 0.5% inhibition at 100 µg/mL | [11] |

| Pyridine derivatives | S. aureus | Gram-positive | 31.25 - 62.5 | [11] |

| Pyridine derivatives | E. coli | Gram-negative | 31.25 - 62.5 | [11] |

| Pyridine derivatives | P. aeruginosa | Gram-negative | 31.25 - 62.5 | [11] |

| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | B. subtilis | Gram-positive | 6.25 - 12.5 | [11] |

| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | S. aureus | Gram-positive | 6.25 - 12.5 | [11] |

| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | P. aeruginosa | Gram-negative | 6.25 - 12.5 | [11] |

| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | E. coli | Gram-negative | 6.25 - 12.5 | [11] |

Experimental Protocols

This method is a standard procedure for determining the MIC of an antimicrobial agent.[12][13]

Materials:

-

Test microorganisms

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)

-

Pyridine-containing alcohol compounds

-

0.5 McFarland standard

-

Sterile saline or broth

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[12]

-

Dilute the standardized inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the test broth.

-

Prepare serial two-fold dilutions of the pyridine-containing alcohol compound in the broth in a 96-well plate.

-

Inoculate each well with the diluted bacterial suspension.[12]

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.[12]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Neuroprotective Activity

Certain pyridine-containing alcohols, particularly pyridinol analogues, have demonstrated significant neuroprotective effects, suggesting their potential in treating neurodegenerative diseases.[14][15] These compounds often exert their effects by quenching reactive oxygen species (ROS) and preserving mitochondrial function.[14]

Mechanisms of Neuroprotection

The neuroprotective effects of pyridine-containing alcohols are often attributed to their antioxidant properties and their ability to maintain mitochondrial integrity.

Experimental Protocols

A comprehensive evaluation of neuroprotective effects can be achieved using both in vitro and in vivo models.[1][16][17][18][19]

In Vitro Model:

-

Cell Culture: Use neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.

-

Induction of Neurotoxicity: Induce neuronal damage using neurotoxins such as H2O2 (to model oxidative stress) or glutamate (to model excitotoxicity).[20][21]

-

Treatment: Treat the cells with the pyridine-containing alcohol compounds before, during, or after the addition of the neurotoxin.

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using assays like the MTT assay.

-

Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels using fluorescent probes like DCFDA.

-

Mitochondrial Membrane Potential (ΔΨm) Assessment: Evaluate changes in mitochondrial membrane potential using dyes like JC-1 or TMRM.[14]

-

Apoptosis Assays: Detect apoptotic cells using methods like Annexin V/PI staining and flow cytometry.[10]

-

Enzyme Inhibition

Pyridine-containing alcohols are also known to be effective inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[22][23][24][25][26][27]

Quantitative Data Summary

The following table shows the inhibitory activity of selected pyridine derivatives against cholinesterases.

| Compound Class | Enzyme | Activity Metric | Value | Reference |

| Pyridine Carbamate | human Acetylcholinesterase (hAChE) | IC50 | 0.153 ± 0.016 µM (Compound 8) | [23] |

| Pyridine Carbamate | human Butyrylcholinesterase (hBChE) | IC50 | 0.828 ± 0.067 µM (Compound 11) | [23] |

| Pyrimidine derivative with indole group | equine Butyrylcholinesterase (eqBChE) | Ki | 99 ± 71 nM (Compound 22) | [22] |

Experimental Protocols

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.[22]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer

-

Pyridine-containing alcohol compounds

-

96-well plate

-

Spectrophotometer

Procedure:

-

In a 96-well plate, add the buffer, the pyridine-containing alcohol compound at various concentrations, and the enzyme solution.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding the substrate (ATC or BTC) and DTNB.

-

The enzyme hydrolyzes the substrate, producing thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

Pyridine-containing alcohols represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, neuroprotective, and enzyme inhibitory agents underscores their potential for the development of new and effective therapies for a variety of diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, paving the way for their translation into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. journaljpri.com [journaljpri.com]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Potential acetylcholinesterase reactivators: pyridine and alpha-oxooxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effects of 4-pyridine aldoxime on nerve agent-inhibited acetylcholinesterase activity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. DSpace [kb.osu.edu]

Initial Toxicity Screening of (4-(Pyridin-2-YL)phenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a framework for the initial toxicity screening of (4-(Pyridin-2-YL)phenyl)methanol. As of the date of this publication, specific experimental toxicity data for this compound is not publicly available. The quantitative data and experimental results presented herein are hypothetical and for illustrative purposes only. The experimental protocols described are based on established, general methodologies for initial toxicity assessment.

Executive Summary

This compound is a chemical compound with potential applications in pharmaceutical and chemical industries. An essential step in the development of any new chemical entity is a thorough evaluation of its toxicological profile. This guide provides a comprehensive overview of the standard assays recommended for an initial toxicity screening, covering cytotoxicity, genotoxicity, and acute oral toxicity. Detailed experimental protocols, hypothetical data presentations, and workflow visualizations are provided to guide researchers in the preliminary safety assessment of this and similar compounds.

Compound Information

| Compound Name | This compound |

| CAS Number | 98061-39-3 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Structure | |

| GHS Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. |

In Vitro Cytotoxicity Assessment

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1] The amount of formazan produced is directly proportional to the number of living cells.[2]

3.1.1 Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

3.1.2 Hypothetical Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells (48h incubation)

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| Vehicle Control | 1.254 | 0.087 | 100.0 |

| 1 | 1.231 | 0.091 | 98.2 |

| 10 | 1.103 | 0.075 | 88.0 |

| 25 | 0.892 | 0.063 | 71.1 |

| 50 | 0.627 | 0.049 | 50.0 |

| 100 | 0.315 | 0.033 | 25.1 |

| 200 | 0.158 | 0.021 | 12.6 |

| IC₅₀ (µM) | 50.0 |

Visual Representation: MTT Assay Workflow

Caption: Workflow of the MTT cytotoxicity assay.

In Vitro Genotoxicity Assessment

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method that employs bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[5] It is a biological assay to assess the mutagenic potential of chemical compounds.[5] The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. The assay measures the ability of the test substance to cause mutations that result in a reversion to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.[5][6]

4.1.1 Experimental Protocol: Ames Test

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift and base-pair substitutions).[5]

-

Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation, as some compounds become mutagenic only after metabolism.[7]

-

Plate Incorporation Method:

-

To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

-

Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[8]

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

4.1.2 Hypothetical Data Presentation

Table 2: Ames Test Results for this compound

| Strain | Concentration (µ g/plate ) | With S9 Mix (Mean Revertants ± SD) | Without S9 Mix (Mean Revertants ± SD) | Mutagenicity Ratio (with S9) |

| TA98 | Vehicle Control | 25 ± 4 | 28 ± 5 | 1.0 |

| 10 | 28 ± 6 | 30 ± 4 | 1.1 | |

| 50 | 35 ± 5 | 33 ± 6 | 1.4 | |

| 100 | 48 ± 7 | 45 ± 8 | 1.9 | |

| 250 | 65 ± 9 | 59 ± 7 | 2.6 | |

| 500 | 110 ± 12 | 98 ± 11 | 4.4 | |

| TA100 | Vehicle Control | 130 ± 15 | 135 ± 18 | 1.0 |

| 10 | 138 ± 12 | 140 ± 15 | 1.1 | |

| 50 | 155 ± 18 | 160 ± 20 | 1.2 | |

| 100 | 180 ± 22 | 185 ± 21 | 1.4 | |

| 250 | 290 ± 25 | 285 ± 28 | 2.2 | |

| 500 | 450 ± 31 | 430 ± 35 | 3.5 |

Mutagenicity Ratio = Mean revertants of test article / Mean revertants of vehicle control. A ratio ≥ 2.0 is generally considered a positive result.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect the potential of a substance to induce chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[9]

4.2.1 Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, L5178Y, or human peripheral blood lymphocytes).

-

Compound Exposure: Treat the cells with at least three concentrations of the test substance, along with negative and positive controls. The exposure can be short-term (3-6 hours) with or without S9 metabolic activation, followed by a recovery period, or long-term (24 hours) without S9.[9]

-

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[10][11]

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or acridine orange).[9]

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[9]

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

4.2.2 Hypothetical Data Presentation

Table 3: In Vitro Micronucleus Assay of this compound in CHO Cells (24h exposure)

| Concentration (µM) | Number of Cells Scored | Number of Binucleated Cells with Micronuclei | % Binucleated Cells with Micronuclei |

| Vehicle Control | 2000 | 42 | 2.1 |

| 10 | 2000 | 48 | 2.4 |

| 25 | 2000 | 65 | 3.3 |

| 50 | 2000 | 98 | 4.9 |

| Positive Control | 2000 | 256 | 12.8 |

Visual Representation: Genotoxicity Testing Workflow

Caption: General workflow for in vitro genotoxicity screening.

In Vivo Acute Oral Toxicity

Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance. It is a stepwise procedure with the use of a small number of animals per step.[1][12] The outcome of each step determines the dose for the next step.

5.1.1 Experimental Protocol: Acute Toxic Class Method

-

Animal Selection: Use a single sex of rats (usually females).[12]

-

Dosing: Administer a single oral dose of the test substance to a group of animals (typically 3). The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[12]

-

Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[12]

-

Stepwise Procedure:

-

If mortality is observed in 2 out of 3 animals, the test is stopped, and the substance is classified at that dose level.

-

If one animal dies, the test is repeated with 3 more animals at the same dose.

-

If no or one animal dies, the next higher dose level is tested in a new group of 3 animals.

-

-

Classification: The substance is classified into a toxicity category based on the dose at which mortality is observed.

5.1.2 Hypothetical Data Presentation

Table 4: Acute Oral Toxicity of this compound (OECD 423)

| Starting Dose (mg/kg) | Number of Animals | Mortality (within 24h) | Mortality (within 14 days) | Clinical Signs | GHS Category |

| 300 | 3 | 0 | 0 | Lethargy, piloerection (resolved by day 3) | - |

| 2000 | 3 | 1 | 2 | Severe lethargy, ataxia, tremors | Category 4 (300 < LD₅₀ ≤ 2000 mg/kg) |

Visual Representation: Acute Oral Toxicity (OECD 423) Workflow

Caption: Stepwise procedure of the Acute Toxic Class Method (OECD 423).

Potential Mechanism of Toxicity: Methanol Metabolism

While the specific toxic mechanism of this compound is unknown, the presence of a methanol group suggests a potential for metabolic activation to toxic intermediates, similar to methanol itself. Methanol is metabolized by alcohol dehydrogenase to formaldehyde, which is then converted to formic acid by aldehyde dehydrogenase.[13][14] The accumulation of formic acid can lead to metabolic acidosis and inhibition of mitochondrial cytochrome c oxidase, causing cellular hypoxia.[14][15]

Visual Representation: Methanol Toxicity Pathway

Caption: Simplified metabolic pathway of methanol toxicity.

Conclusion and Future Directions

This technical guide provides a framework for the initial toxicity screening of this compound. The described in vitro and in vivo assays are fundamental for a preliminary assessment of the compound's cytotoxic, genotoxic, and acute toxic potential. Based on the hypothetical data, this compound exhibits moderate cytotoxicity, potential mutagenicity at higher concentrations, and acute oral toxicity in the range of 300-2000 mg/kg.

It is imperative that these assays are performed experimentally to obtain actual data. Positive findings in these initial screens would necessitate further, more detailed toxicological investigations, including repeat-dose toxicity studies, carcinogenicity bioassays, and developmental and reproductive toxicity studies, to fully characterize the safety profile of this compound.

References

- 1. oecd.org [oecd.org]

- 2. broadpharm.com [broadpharm.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. Ames test - Wikipedia [en.wikipedia.org]

- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 7. thesciencenotes.com [thesciencenotes.com]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. criver.com [criver.com]

- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 11. crpr-su.se [crpr-su.se]

- 12. researchgate.net [researchgate.net]

- 13. Methanol toxicity - Wikipedia [en.wikipedia.org]

- 14. litfl.com [litfl.com]

- 15. medlink.com [medlink.com]

An In-depth Technical Guide on the Thermochemical Properties of (4-(Pyridin-2-YL)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for (4-(Pyridin-2-YL)phenyl)methanol. Due to the absence of publicly available experimental data for this specific compound, this guide outlines a robust computational approach to determine its key thermochemical properties. Furthermore, it details the established experimental protocols that would be employed for the empirical validation of these properties.

Core Thermochemical Data

The following tables summarize the predicted thermochemical data for this compound, which would be determined using the computational methodology outlined in Section 3. These values are essential for understanding the energetic landscape of the molecule, which is critical in fields such as drug design, materials science, and chemical process development.

Table 1: Standard Molar Enthalpy of Formation

| Property | Symbol | Phase | Value (kJ/mol) |

| Standard Molar Enthalpy of Formation (298.15 K) | ΔfH° | Gas | [Value] |

| Standard Molar Enthalpy of Formation (298.15 K) | ΔfH° | Solid | [Value] |

(Note: Values are placeholders and would be populated by the computational study described in Section 3.)

Table 2: Standard Molar Entropy and Heat Capacity

| Property | Symbol | Phase | Value (J/mol·K) |

| Standard Molar Entropy (298.15 K) | S° | Gas | [Value] |

| Standard Molar Heat Capacity (298.15 K) | Cp° | Gas | [Value] |

| Standard Molar Heat Capacity (298.15 K) | Cp° | Solid | [Value] |

(Note: Values are placeholders and would be populated by the computational study described in Section 3.)

Experimental Protocols

The following sections describe the standard experimental methodologies for determining the thermochemical properties of organic compounds like this compound.

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which can be measured with high precision using a bomb calorimeter[1][2][3][4][5].

Protocol:

-

Sample Preparation: A precisely weighed pellet of this compound is prepared.

-